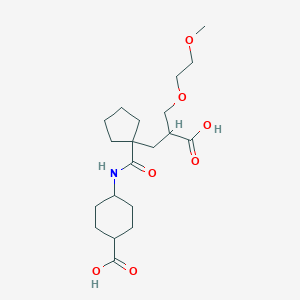
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and GABA aminotransferase is responsible for the breakdown of GABA. Inhibition of this enzyme leads to increased levels of GABA, which can have a range of effects on the brain and body.
Mechanism Of Action
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid works by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and is involved in a variety of physiological processes.
Biochemical And Physiological Effects
The increased levels of GABA resulting from 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid inhibition of GABA aminotransferase can have a range of effects on the brain and body. These include anticonvulsant, anxiolytic, and analgesic effects, as well as improvements in cognitive function and reductions in symptoms of depression and anxiety.
Advantages And Limitations For Lab Experiments
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid has several advantages for use in lab experiments, including its high potency and selectivity for GABA aminotransferase. However, there are also limitations to its use, including the need for careful dosing due to its potent effects and the potential for off-target effects on other enzymes or neurotransmitters.
Future Directions
There are many potential future directions for research on 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid and its therapeutic applications. These include further studies on its effects on different neurological and psychiatric disorders, as well as investigations into its potential as a treatment for addiction and other substance use disorders. Additionally, research could explore the potential for 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid to be used in combination with other drugs or therapies to enhance its effects or reduce potential side effects.
Synthesis Methods
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid is synthesized through a multi-step process involving the reaction of several different chemicals. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Research has shown that 4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid can increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and analgesic effects. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety.
properties
CAS RN |
123898-42-0 |
|---|---|
Product Name |
4-((2-Carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid |
Molecular Formula |
C20H33NO7 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
ACZWIDANLCXHBM-UHFFFAOYSA-N |
SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Canonical SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
synonyms |
4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



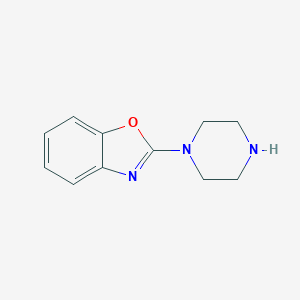
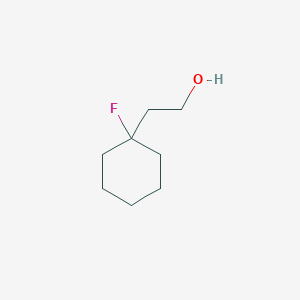
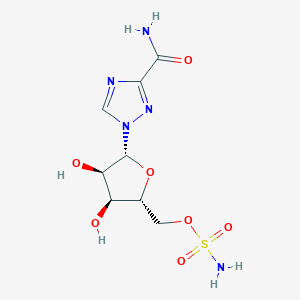
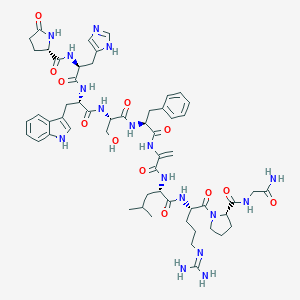
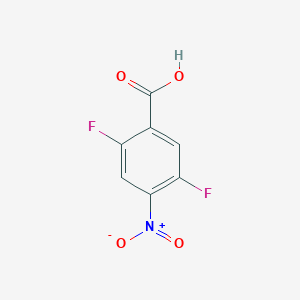
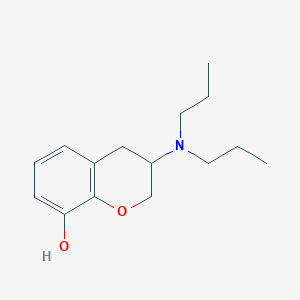
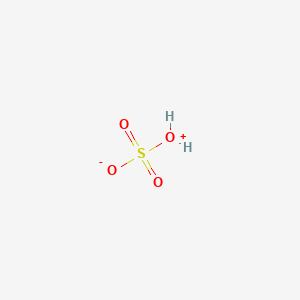

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
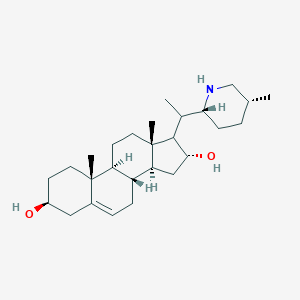
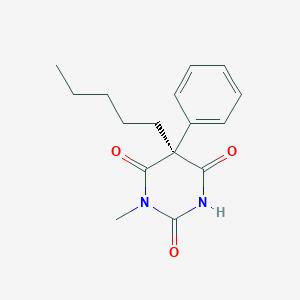
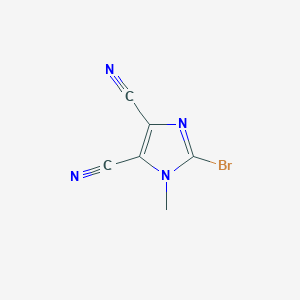
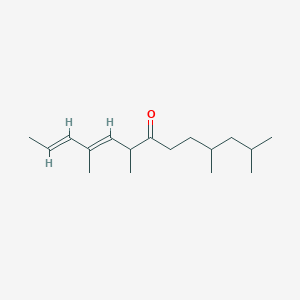
![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)